N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide

Description

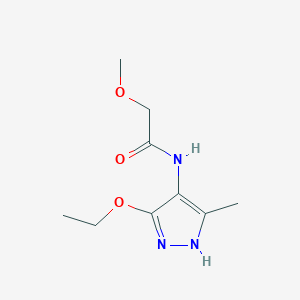

N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is a pyrazole-based acetamide derivative characterized by a 1H-pyrazole core substituted with ethoxy (3-position), methyl (5-position), and 2-methoxyacetamide (4-position) groups.

Properties

CAS No. |

87675-93-2 |

|---|---|

Molecular Formula |

C9H15N3O3 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide |

InChI |

InChI=1S/C9H15N3O3/c1-4-15-9-8(6(2)11-12-9)10-7(13)5-14-3/h4-5H2,1-3H3,(H,10,13)(H,11,12) |

InChI Key |

DEUWDJUSVUNAED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NNC(=C1NC(=O)COC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide typically involves the reaction of 3-ethoxy-5-methyl-1H-pyrazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: It could be explored as a potential drug candidate for various therapeutic applications.

Industry: The compound may find use in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-Ethoxy-5-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide can be contextualized against related pyrazole and acetamide derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthesis strategies:

Structural Analogues from Pyrazole-Acetamide Family

a. 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p) These compounds () feature dual pyrazole cores connected via a carboxamide bridge. Key differences include:

- Substituent Effects: The presence of chlorine and cyano groups increases electronegativity and polar surface area compared to the ethoxy and methoxy groups in the target compound. Halogens (e.g., Cl in 3a–3p) enhance molecular rigidity and may improve binding to hydrophobic enzyme pockets.

- Physical Properties : Melting points (123–183°C) correlate with crystallinity influenced by halogen and aryl substituents. The target compound’s ethoxy group may reduce melting points due to increased conformational flexibility.

- Synthesis Yields : Yields for 3a–3p range from 62% to 71%, achieved via EDCI/HOBt-mediated amidation. Similar coupling strategies may apply to the target compound .

b. 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide ()

This triazole-acetamide hybrid differs in heterocyclic core (triazole vs. pyrazole) but shares a methoxyacetamide side chain.

- Bioactivity Implications : Triazole rings are associated with antifungal activity, whereas pyrazoles are more common in anti-inflammatory agents. The target compound’s pyrazole core may prioritize different therapeutic pathways .

Functional Group Comparisons

Spectral and Analytical Data

- NMR Trends : In 3a–3p (), aromatic protons resonate at δ 7.2–8.1 ppm, while methyl groups (e.g., 3a: δ 2.66 ppm) align with the target compound’s expected signals. The ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) would distinguish its NMR profile .

- Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is anticipated near 280–300 Da, comparable to 3a (403.1 Da) but smaller due to fewer aromatic substituents .

Pharmacological Considerations

- Lipophilicity: The ethoxy group may enhance blood-brain barrier penetration relative to chlorine or cyano substituents.

- Hydrogen Bonding : The acetamide moiety could mimic peptide bonds, aiding interactions with proteases or kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.